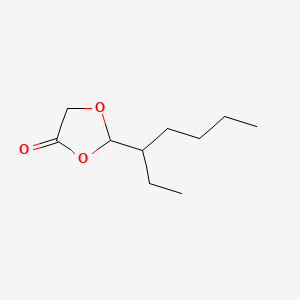

2-(Heptan-3-yl)-1,3-dioxolan-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

651291-21-3 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-heptan-3-yl-1,3-dioxolan-4-one |

InChI |

InChI=1S/C10H18O3/c1-3-5-6-8(4-2)10-12-7-9(11)13-10/h8,10H,3-7H2,1-2H3 |

InChI Key |

WYNKNUIOQDDBII-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C1OCC(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dioxolan 4 Ones and Functionalized Derivatives

General Synthetic Strategies for the 1,3-Dioxolan-4-one (B8650053) Ring System

The formation of the 1,3-dioxolan-4-one core relies on the cyclization of bifunctional precursors, a common strategy in heterocyclic chemistry.

The most direct and widely employed method for synthesizing the 1,3-dioxolan-4-one ring system is the acid-catalyzed condensation of an α-hydroxy acid with an aldehyde or a ketone. nih.govrsc.org This reaction is an acetalization or ketalization process, where the hydroxyl group and the carboxylic acid group of the α-hydroxy acid react with the carbonyl compound to form the five-membered ring, eliminating a molecule of water. nih.govmdpi.com

The general scheme for this reaction can be represented as follows:

An α-hydroxy acid is reacted with an aldehyde or ketone.

The process is typically conducted in a suitable solvent like toluene (B28343) or cyclohexane. rsc.orgmdpi.com

Water is removed as it is formed, often using a Dean-Stark apparatus, to drive the equilibrium towards the product. rsc.orgnih.govmdpi.com

This method is advantageous due to the ready availability of a wide variety of α-hydroxy acids and carbonyl compounds, allowing for the synthesis of a diverse library of 1,3-dioxolan-4-ones. researchgate.net For instance, lactic acid can be reacted with paraformaldehyde or acetone (B3395972) to yield the corresponding 1,3-dioxolan-4-one derivatives. nih.govresearchgate.net

Catalysis is crucial for the efficient formation of the 1,3-dioxolan-4-one ring. Brønsted acids are the most common catalysts for this transformation.

p-Toluenesulfonic acid (p-TsOH) has been identified as a highly efficient and widely used catalyst for this cyclization. rsc.orgnih.govresearchgate.netnih.govconsensus.app It is effective in promoting the reaction between the α-hydroxy acid and the carbonyl component under reflux conditions with azeotropic water removal. nih.govmdpi.com

Other Catalysts : Besides p-TsOH, other acidic catalysts have been utilized. These include ion-exchange resins like Amberlite® and clays (B1170129) such as Montmorillonite K10. rsc.orgnih.gov In some procedures, strong mineral acids like concentrated sulfuric acid have also been employed. acs.org

The choice of catalyst can influence reaction times and yields, but the general principle of acid-catalyzed water elimination remains the same across these methods.

| Catalyst | Reactants Example | Key Features | Source |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | L-lactic acid and paraformaldehyde | Highly efficient, commonly used with Dean-Stark apparatus. | rsc.orgnih.govmdpi.com |

| Sulfuric Acid (H₂SO₄) | 2-Hydroxy-3-(3-pentadecylphenoxy)propanoic Acid and Acetone | Strong acid catalyst used in certain preparations. | acs.org |

| Amberlite® | α-Hydroxy acids and carbonyl compounds | Solid acid catalyst, allowing for easier workup. | rsc.org |

| Montmorillonite K10 | Salicylaldehyde and diols | Clay-based catalyst used for similar 1,3-dioxolane (B20135) syntheses. | nih.gov |

Stereoselective Synthesis of Chiral 1,3-Dioxolan-4-ones

Chiral 1,3-dioxolan-4-ones are powerful tools in asymmetric synthesis, acting as chiral building blocks and acyl anion equivalents. nih.govresearchgate.net

The most straightforward approach to obtaining enantiomerically pure 1,3-dioxolan-4-ones is to start from readily available, enantiopure α-hydroxy acids. nih.govmdpi.com Natural sources provide access to chiral α-hydroxy acids such as (S)-lactic acid and (R)- or (S)-mandelic acid. nih.govnih.gov

When a chiral α-hydroxy acid is reacted with an aldehyde or a ketone, the stereocenter at the α-carbon (C5 of the resulting ring) is incorporated directly from the starting material. nih.gov This transfer of chirality is a cornerstone of this synthetic strategy. For example, palladium-catalyzed methods have been developed for the synthesis of a variety of chiral α-hydroxy acids, which can then serve as precursors. rsc.org

The formation of the 1,3-dioxolan-4-one ring from a chiral α-hydroxy acid and a prochiral aldehyde or ketone introduces a new stereocenter at the C2 position. The stereochemistry at this new center is controlled by the existing stereocenter at C5. nih.gov This results in the formation of diastereomers, which can often be separated by crystallization or chromatography. nih.govmdpi.com

The relative stereochemistry between the C2 and C5 positions is influenced by thermodynamic and kinetic factors during the cyclization. Often, one diastereomer is formed in preference to the other. For instance, the condensation of α-hydroxy acids with pivalaldehyde often leads to 2-tert-butyl substituted 1,3-dioxolan-4-ones where the cis or trans isomers can be separated. researchgate.net

A key feature of these chiral auxiliaries is the ability to control stereochemistry in subsequent reactions. Even if the stereocenter at C5 is temporarily destroyed (e.g., through deprotonation to form an enolate), the stereochemical information is "stored" by the chiral center at C2. nih.gov Subsequent reaction of the enolate with an electrophile proceeds with high diastereoselectivity, controlled by the C2 substituent. nih.gov This principle allows for the asymmetric alkylation of the α-carbon (C5).

| Chiral Precursor | Carbonyl Compound | Resulting Stereocenters | Significance | Source |

|---|---|---|---|---|

| (S)-Lactic Acid | Pivalaldehyde | C2 and C5 | Creates a new stereocenter at C2 with stereocontrol from C5. | nih.govresearchgate.net |

| (S)-Mandelic Acid | Pivalaldehyde | C2 and C5 | Used as a chiral benzoyl anion equivalent after derivatization. | nih.govnih.gov |

Specific Approaches for Synthesizing 2-(Heptan-3-yl)-1,3-dioxolan-4-one

The target compound would be synthesized via the acid-catalyzed condensation of an α-hydroxy acid with heptan-3-one.

Reactants : The simplest approach would involve using glycolic acid (the most basic α-hydroxy acid) and heptan-3-one. If a chiral version is desired, a chiral α-hydroxy acid like (S)-lactic acid would be used, which would result in the formation of (S)-2-(heptan-3-yl)-5-methyl-1,3-dioxolan-4-one as a mixture of diastereomers at the C2 position.

Proposed Conditions : The reaction would likely involve refluxing the α-hydroxy acid and heptan-3-one in a solvent such as toluene. A catalytic amount of p-toluenesulfonic acid would be added. A Dean-Stark apparatus would be used to continuously remove the water generated during the reaction, thereby driving the equilibrium towards the formation of the desired this compound.

Purification : After the reaction is complete, a standard workup involving washing with an aqueous bicarbonate solution to remove the acid catalyst would be performed. mdpi.com The crude product could then be purified by distillation or flash column chromatography to yield the pure this compound.

This proposed synthesis applies the fundamental principles of 1,3-dioxolan-4-one formation to the specific target molecule.

Strategies for Incorporating the Heptan-3-yl Substituent

The primary and most direct strategy for the synthesis of this compound involves the acid-catalyzed condensation of an α-hydroxy acid with an appropriate aldehyde. In this case, the reaction occurs between glycolic acid and 2-ethylpentanal, which provides the heptan-3-yl substituent at the 2-position of the 1,3-dioxolan-4-one ring.

The general reaction mechanism is initiated by the protonation of the carbonyl oxygen of the aldehyde, 2-ethylpentanal, by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. Subsequently, the hydroxyl group of glycolic acid acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by an intramolecular cyclization and dehydration to form the stable five-membered 1,3-dioxolan-4-one ring. The removal of water is crucial to drive the reaction equilibrium towards the product side. organic-chemistry.org

The choice of the starting materials is a critical aspect of this strategy. Glycolic acid is a readily available and economic α-hydroxy acid. ucj.org.uanih.gov 2-Ethylpentanal, a branched aldehyde, introduces the desired heptan-3-yl group. The use of sterically hindered aldehydes like 2-ethylpentanal can influence the reaction kinetics, potentially requiring optimized conditions to achieve satisfactory yields.

Alternative, though less direct, strategies could involve the modification of a pre-formed 1,3-dioxolan-4-one ring. For instance, a 2-substituted-1,3-dioxolan-4-one bearing a suitable leaving group could potentially undergo nucleophilic substitution with a heptan-3-yl organometallic reagent. However, the direct condensation method remains the most straightforward and commonly employed approach for the synthesis of 2-alkyl-substituted 1,3-dioxolan-4-ones.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is paramount to maximize the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, and method of water removal.

Catalyst: A strong organic acid, p-toluenesulfonic acid (PTSA), is a widely used and effective catalyst for this type of condensation reaction. rsc.orgtsijournals.com It is preferred due to its solubility in organic solvents and its effectiveness in promoting acetalization. rsc.org The catalytic amount of PTSA is a crucial parameter to optimize, as excessive amounts can lead to side reactions, while insufficient amounts may result in slow reaction rates.

Solvent and Water Removal: The reaction is typically carried out in a non-polar aprotic solvent, such as toluene or benzene, which allows for the azeotropic removal of water using a Dean-Stark apparatus. organic-chemistry.org This continuous removal of water is essential to shift the reaction equilibrium towards the formation of the desired product. The choice of solvent can also influence the reaction temperature and the solubility of the reactants and catalyst.

Temperature and Reaction Time: The reaction temperature is generally maintained at the reflux temperature of the chosen solvent to facilitate the azeotropic removal of water. The reaction time is another critical parameter that needs to be optimized. Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times might promote the formation of by-products or degradation of the desired product. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time.

Purification: After the reaction is complete, the work-up procedure typically involves neutralizing the acid catalyst, followed by extraction and purification of the crude product. Purification is often achieved through column chromatography or distillation under reduced pressure to obtain the final product with high purity.

The following data tables provide hypothetical yet plausible results for the synthesis of this compound, based on established knowledge of similar reactions with branched aldehydes.

Table 1: Effect of Catalyst Loading on the Synthesis of this compound

| Entry | Catalyst (PTSA, mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 0.5 | 110 | 6 | 65 | 90 |

| 2 | 1.0 | 110 | 6 | 85 | 95 |

| 3 | 1.5 | 110 | 6 | 82 | 93 |

| 4 | 2.0 | 110 | 6 | 78 | 91 |

Reaction Conditions: Glycolic acid (1.0 eq), 2-ethylpentanal (1.1 eq), Toluene (0.2 M), Dean-Stark trap.

Table 2: Influence of Solvent on the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Toluene | 110 | 6 | 85 | 95 |

| 2 | Benzene | 80 | 8 | 75 | 92 |

| 3 | Cyclohexane | 81 | 8 | 72 | 90 |

| 4 | Dichloromethane | 40 | 12 | 45 | 85 |

Reaction Conditions: Glycolic acid (1.0 eq), 2-ethylpentanal (1.1 eq), PTSA (1.0 mol%), Dean-Stark trap (for azeotropic solvents).

Advanced Reaction Mechanisms of 1,3 Dioxolan 4 One Derivatives

Ring-Opening Polymerization (ROP) Pathways of 1,3-Dioxolan-4-ones

The ring-opening polymerization of 1,3-dioxolan-4-ones (DOX) is a powerful method for producing biodegradable aliphatic polyesters. researchgate.net This approach is particularly noteworthy as polymerization is often driven by the elimination of a small volatile molecule, such as formaldehyde (B43269) or acetone (B3395972), depending on the substitution at the C2 position of the dioxolanone ring. researchgate.net This elimination provides a strong thermodynamic driving force for the polymerization process. researchgate.net

The mechanism of dioxolanone ROP is complex and can be influenced by factors such as the monomer structure, catalyst choice, and reaction conditions. Research has focused on elucidating these pathways to achieve better control over polymer properties.

In the cationic ring-opening polymerization (CROP) of many cyclic monomers, including heterocycles, two primary mechanisms can operate: the active chain end (ACE) mechanism and the activated monomer mechanism (AMM). acs.org For 1,3-dioxolan-4-ones, the AMM is particularly relevant, especially in the presence of a protic initiator. acs.org

In the AMM, the monomer is first activated by a catalyst, typically a Brønsted or Lewis acid. acs.org For instance, in a system catalyzed by a protonic acid like trifluoromethanesulfonic acid (CF₃SO₃H), the dioxolanone monomer becomes protonated. acs.org The growing polymer chain, which possesses a terminal hydroxyl group, then acts as a nucleophile, attacking the activated (protonated) monomer. acs.orgacs.org This process contrasts with the ACE mechanism, where the growing chain end is an ionic species that attacks a neutral monomer. acs.org

Detailed structural analysis of copolymers formed from 1,3-dioxolan-4-ones and cyclic acetals using NMR spectrometry and mass spectrometry has provided evidence for the AMM. acs.org These analyses show that the copolymerization proceeds through the reaction of a hydroxyl-terminated chain with a proton-attached dioxolanone monomer. acs.org The AMM is often favored in systems with protic additives and can help to reduce side reactions like cyclization that are more prevalent in ACE polymerizations. acs.orgrsc.org

A proposed double activation mechanism for the organocatalyzed, solvent-free polymerization of 1,3-dioxolan-4-ones highlights the key role of the acid catalyst in activating the monomer for nucleophilic attack by the initiator or the growing polymer chain. nih.gov

Catalyst design is a critical factor in controlling the ROP of 1,3-dioxolan-4-ones, influencing reactivity, selectivity, and the properties of the resulting polymer. rsc.orgresearchgate.net A variety of catalytic systems have been explored, ranging from metal-based Lewis acids to organocatalysts. researchgate.netresearchgate.nettechnologypublisher.com

Salen-based aluminum complexes have been identified as effective catalysts. rsc.orgresearchgate.netresearchgate.net Studies on the ROP of 5-phenyl-1,3-dioxolane-4-one (PhDOX) found that sterically unencumbered and electronically neutral salen aluminum catalysts provided the best balance of reactivity and selectivity, minimizing side reactions. rsc.orgresearchgate.net The systematic variation of catalyst structure, including the metal center and ligand framework, allows for fine-tuning of catalytic activity and control over polymer characteristics like molecular weight and stereochemistry. researchgate.net

Organocatalysts, particularly Brønsted acids such as p-toluenesulfonic acid (p-TSA), have emerged as efficient catalysts for the solvent-free polymerization of dioxolanones. researchgate.netnih.gov Optimization studies have shown p-TSA to be highly effective, promoting a double activation mechanism. researchgate.netnih.gov The choice of catalyst can also dictate the prevalence of side reactions. For example, certain catalysts may favor the elimination of formaldehyde and subsequent side reactions, while others can suppress these pathways. rsc.orgresearchgate.net

The development of advanced catalyst systems, such as those combining Group 13 and 15 metals, offers pathways for rapid and controlled polymerization, enabling the synthesis of polymers with precise molecular weights. technologypublisher.com

A defining characteristic of the ROP of many 1,3-dioxolan-4-ones is the elimination of a small molecule, most commonly formaldehyde when the C2 position is unsubstituted. rsc.orgresearchgate.netresearchgate.net While this elimination drives the polymerization forward, the liberated formaldehyde can participate in competing side reactions, complicating the polymerization process and affecting the final polymer structure and molecular weight. rsc.orgresearchgate.net

One significant side reaction is a Tishchenko-type reaction facilitated by the eliminated formaldehyde. rsc.orgresearchgate.net This reaction can lead to the formation of undesired ester linkages and branching in the polymer chain. The impact of this side reaction can be mitigated through catalyst design and by modifying the polymerization methodology, for instance, by conducting the reaction under a dynamic vacuum to remove the volatile formaldehyde as it forms. rsc.orgresearchgate.net This approach has been successful in producing crystalline poly(mandelic acid) with improved thermal properties. rsc.orgresearchgate.net The presence of side reactions is often a reason for the typically low molecular weights (< 20 kDa) observed in polymers synthesized from dioxolanone monomers. researchgate.net

The propensity for formaldehyde to polymerize into species like paraformaldehyde or trioxane (B8601419) is a well-known phenomenon, influenced by factors like concentration and temperature. youtube.com In the context of dioxolanone ROP, the in-situ generation of formaldehyde creates conditions ripe for these secondary reactions.

Table 1: Influence of Polymerization Conditions on Formaldehyde-Related Side Reactions

| Condition | Observation | Effect on Polymerization | Reference |

| Catalyst | Sterically-unencumbered, electronically-neutral salen Al catalysts | Reduces impact of Tishchenko reaction, balances reactivity and selectivity | rsc.org, researchgate.net |

| Methodology | Dynamic vacuum ROP (neat or in diphenyl ether) | Volatilizes and removes formaldehyde, suppresses side reactions | rsc.org, researchgate.net |

| Monomer Structure | Use of 2,2-disubstituted-1,3-dioxolan-4-ones | Eliminates acetone instead of formaldehyde, which is less reactive in side reactions | researchgate.net |

When 1,3-dioxolan-4-ones are copolymerized with other cyclic monomers, such as cyclic acetals like 1,3-dioxepane, transacetalization reactions can occur. acs.org These acid-catalyzed reactions involve the exchange of acetal (B89532) or ketal groups and can significantly influence the final copolymer microstructure. acs.org

In cationic copolymerization systems, it is proposed that acid-catalyzed transacetalization occurs between the hemiformal chain ends and the formal moieties within the polymer chains. acs.org This scrambling reaction can lead to a redistribution of monomer units, resulting in, for example, more consecutive formal structures in the main chain than would be expected from the initial comonomer feed ratio. acs.org Detailed NMR and mass spectrometry analyses are crucial for identifying these rearranged structures and understanding the extent of transacetalization during polymerization. acs.org

A range of catalytic systems has been developed to achieve controlled ring-opening polymerization of 1,3-dioxolan-4-ones, aiming for predictable molecular weights, low dispersity, and specific end-group functionalities.

Metal-Based Catalysts:

Salen Aluminum Complexes: These have proven to be versatile and efficient, particularly for the ROP of substituted dioxolanones like PhDOX. rsc.orgresearchgate.net Their structure can be modified to tune reactivity and minimize side reactions. rsc.orgresearchgate.net

Other Lewis Acids: Catalytic systems incorporating various Group 13 and 15 metals are being developed for the ROP of a range of cyclic monomers, including lactones, and these principles can be extended to dioxolanones for enhanced control. technologypublisher.com

Organocatalysts:

Brønsted Acids: Protonic acids are effective catalysts for dioxolanone ROP. researchgate.netnih.gov

p-Toluenesulfonic acid (p-TSA) has been identified as a highly efficient catalyst for the bulk, solvent-free polymerization of these monomers. researchgate.netnih.gov

Trifluoromethanesulfonic acid (TfOH) is another powerful organocatalyst used, particularly in studies investigating polymerization mechanisms. nih.govmdpi.com

The table below summarizes some catalytic systems employed for the ROP of 1,3-dioxolan-4-one (B8650053) derivatives.

Table 2: Catalytic Systems for the ROP of 1,3-Dioxolan-4-one Derivatives

| Catalyst Type | Specific Catalyst Example | Monomer Example | Key Features | Reference(s) |

| Metal-Based Lewis Acid | Salen Aluminum Complexes | 5-phenyl-1,3-dioxolane-4-one (PhDOX) | Good balance of reactivity and selectivity; can minimize side reactions. | rsc.org, researchgate.net |

| Organocatalyst (Brønsted Acid) | p-Toluenesulfonic acid (p-TSA) | 5-methyl-1,3-dioxolan-4-one | Efficient for solvent-free, bulk polymerization. | researchgate.net, nih.gov |

| Organocatalyst (Brønsted Acid) | Trifluoromethanesulfonic acid (TfOH) | 5-methyl-1,3-dioxolan-4-one | Used for mechanistic studies; effective initiator. | nih.gov, mdpi.com |

Stereochemical Control in ROP and Polymer Microstructure

The stereochemistry of the resulting polyester (B1180765) is a critical factor determining its physical and mechanical properties. Achieving high stereoregularity is a primary goal in the polymerization of chiral 1,3-dioxolan-4-one derivatives.

Epimerization, the change in configuration at a stereocenter, is a significant challenge in the ROP of 1,3-dioxolan-4-ones, often leading to polymers with poor isotacticity. youtube.com The structure of DOXs, with an additional oxygen atom in the ring, can increase the acidity of the α-hydrogen, making it more susceptible to removal under basic conditions and thus prone to epimerization. youtube.com

Recent advances in organocatalysis have provided effective strategies to minimize this issue. Binary organocatalytic systems that operate through hydrogen bonding are particularly adept at suppressing epimerization. youtube.comacs.org By activating both the monomer and the initiator, these systems can achieve a controlled polymerization with excellent stereoregularity, leading to highly isotactic polymers. youtube.com For example, the use of a thiourea/base catalyst system for the ROP of 2,2,5-trimethyl-1,3-dioxolan-4-one (B3136373) yielded highly isotactic poly(lactic acid) with a probability of meso dyad (Pm) of 0.92. youtube.com This high degree of stereoregularity is essential for the formation of crystalline materials with desirable thermal properties. youtube.comacs.org

The nature of the substituent at the 2-position of the 1,3-dioxolan-4-one ring, such as the heptan-3-yl group, is expected to exert a significant influence on the stereoselectivity of the polymerization. Bulky substituents can play a crucial role in dictating the approach of the incoming monomer and the stereochemical outcome of the propagation step.

Studies on related systems, such as the polymerization of rac-lactide catalyzed by dialkylgallium alkoxides, have shown that the bulkiness of the alkyl substituents on the metal center affects the formation of homochiral catalyst dimers and, consequently, the stereoselectivity of the polymerization. ub.edu An increase in the steric bulk of the substituents can hinder the formation of the highly stereoselective homochiral catalyst species. ub.edu By analogy, a bulky substituent like the heptan-3-yl group on the monomer itself would sterically influence the transition state of the polymerization. This steric hindrance can enhance the facial selectivity of the monomer addition to the growing polymer chain, potentially leading to a higher degree of stereoregularity in the final polyester. The specific stereochemical preferences would depend on the interplay between the catalyst structure and the steric demands of the heptan-3-yl group.

Cycloaddition Chemistry of Substituted 1,3-Dioxolan-4-ones

Beyond polymerization, substituted 1,3-dioxolan-4-ones can participate in cycloaddition reactions, providing pathways to novel carbocyclic and heterocyclic structures.

Diels-Alder Reactions with 5-Methylene-1,3-Dioxolan-4-ones as Dienophiles

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. acs.orgwikipedia.org In this context, 5-methylene-1,3-dioxolan-4-ones can act as dienophiles, which are the 2π-electron component of the reaction. acs.org The exocyclic double bond of the methylene (B1212753) group is activated by the adjacent carbonyl group, making it electron-deficient and thus a suitable partner for reaction with electron-rich dienes. umich.edu

Research has shown that 2-alkyl-5-methylene-1,3-dioxolan-4-ones undergo Diels-Alder reactions with dienes such as cyclopentadiene (B3395910). acs.org A notable feature of these reactions is their high stereoselectivity. Specifically, the reaction with cyclopentadiene has been reported to be highly exo-selective. acs.org This is contrary to the empirical Alder Endo Rule, which often predicts the preferential formation of the endo product in Diels-Alder reactions due to secondary orbital interactions. masterorganicchemistry.com The preference for the exo product in this case is likely due to steric hindrance in the endo transition state, where the bulky substituent at the 2-position of the dioxolanone ring would clash with the diene. youtube.com

Table 2: Representative Diels-Alder Reaction of a 2-Substituted-5-Methylene-1,3-Dioxolan-4-one

| Dienophile | Diene | Product Stereochemistry | Reference |

|---|---|---|---|

| 2-Alkyl-5-methylene-1,3-dioxolan-4-one | Cyclopentadiene | exo-selective | acs.org |

The ability to control the stereochemical outcome of these cycloadditions makes 5-methylene-1,3-dioxolan-4-one derivatives valuable building blocks in asymmetric synthesis for the construction of complex polycyclic systems.

Anion Chemistry and Applications as Synthetic Equivalents

The anion of 2-(heptan-3-yl)-1,3-dioxolan-4-one can be generated by deprotonation at the C-5 position. This is typically achieved using a strong, non-nucleophilic base, with Lithium Diisopropylamide (LDA) being a common choice. The reaction is usually carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions. nih.gov

Upon deprotonation, a lithium enolate is formed. This anion is a potent nucleophile, capable of reacting with a wide range of electrophiles. nih.gov The stereochemical information at the C-2 position, originating from the chiral α-hydroxy acid precursor, effectively controls the facial selectivity of the subsequent electrophilic attack on the C-5 enolate. This diastereoselective process allows for the creation of a new stereocenter with a high degree of control. nih.gov

A significant application of 1,3-dioxolan-4-ones, including the 2-(heptan-3-yl) derivative, is their use as chiral acyl anion equivalents. researchgate.net An acyl anion is a synthetically valuable but generally inaccessible species. The dioxolanone framework provides a clever workaround to this problem.

Deprotonation: As described previously, treatment with LDA generates a chiral enolate at C-5. nih.gov

Alkylation/Acylation: The enolate is then reacted with an electrophile (E+), such as an alkyl halide or a carbonyl compound. This reaction proceeds with high diastereoselectivity, installing the electrophile on the C-5 position. nih.gov

Fragmentation: The resulting C-5 substituted dioxolanone adduct is then subjected to thermal decomposition, typically via Flash Vacuum Pyrolysis (FVP). This step unmasks the desired carbonyl functionality by eliminating the C-2 portion of the ring (as an aldehyde, in this case, 3-heptanone) and a molecule of carbon monoxide. nih.gov

This sequence effectively achieves the formal addition of a chiral acyl group to an electrophile, a transformation that is difficult to accomplish directly. researchgate.net

| Step | Reagents & Conditions | Transformation |

|---|---|---|

| 1. Anion Generation | LDA, THF, -78 °C | Formation of a chiral lithium enolate at C-5. |

| 2. Electrophilic Attack | Electrophile (e.g., R-X, RCHO) | Diastereoselective formation of a C-5 substituted adduct. |

| 3. Unmasking | Flash Vacuum Pyrolysis (FVP) | Elimination of aldehyde and CO to yield the final ketone product. |

The dioxolanone enolate, generated as described above, can act as a Michael donor in conjugate addition reactions. wikipedia.org This involves the 1,4-addition of the nucleophilic enolate to a Michael acceptor, which is typically an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This reaction is a powerful method for forming carbon-carbon bonds and constructing complex molecular frameworks. wikipedia.org

The mechanism proceeds via the attack of the C-5 enolate onto the β-carbon of the activated alkene. masterorganicchemistry.com This creates a new enolate intermediate, which is then protonated during workup to yield the final Michael adduct. masterorganicchemistry.com Research has demonstrated the successful Michael addition of dioxolanone anions to various acceptors, including butenolide and nitrostyrenes. nih.gov The conjugate addition of these anions to ethyl crotonate has been shown to produce β-methyl-γ-oxo esters with high enantiomeric excess (up to 86% e.e.) after the FVP step. researchgate.net

| Michael Acceptor | Product Class after FVP | Reference |

|---|---|---|

| Ethyl Crotonate | β-Methyl-γ-oxo esters | researchgate.net |

| Butenolide | γ-Keto lactones | nih.gov |

| Cyclopentenone | Substituted cyclopentanones | nih.gov |

| β-Nitrostyrenes | γ-Nitro ketones | nih.gov |

Thermal Decomposition and Fragmentation Processes

Flash Vacuum Pyrolysis (FVP) is a technique used in organic synthesis to carry out gas-phase, unimolecular reactions at high temperatures (200–1000 °C) and low pressure (high vacuum). wikipedia.orgscripps.edu The short residence time of the substrate in the hot zone minimizes bimolecular collisions and subsequent decomposition of the desired products, which are rapidly condensed in a cold trap. wikipedia.org

For 1,3-dioxolan-4-ones, FVP is the key step in their application as acyl anion equivalents. researchgate.net The thermal fragmentation generally proceeds via an initial ring-opening to form an oxonium carboxylate intermediate. mdpi.com This intermediate then fragments, typically through the expulsion of an aldehyde (derived from the C-2 substituent) and carbon monoxide (from the C-4 carbonyl group). nih.gov This pathway leads to the formation of a ketone from the C-5 substituent and the electrophile it has been coupled with. nih.gov

The thermal decomposition of spiro adducts, often formed from Diels-Alder reactions of 5-methylene-1,3-dioxolan-4-ones, provides valuable insight into the fragmentation mechanism. mdpi.comnih.gov FVP of these spirocyclic systems can lead to different outcomes depending on the structure. In some cases, the expected fragmentation to a ketone occurs. In others, the process can yield products like chiral epoxy ketones, demonstrating that the dioxolanone can also function as a chiral ketene (B1206846) equivalent. nih.gov The analysis of these fragmentation patterns helps to elucidate the complex, multi-step nature of the thermal decomposition process. mdpi.com

| Precursor | Temperature (°C) | Pressure (Torr) | Major Products |

|---|---|---|---|

| C-5 Alkylated Dioxolanone | 500-600 | 10-2 - 10-4 | Ketone, Aldehyde, CO |

| Spiro[dioxolanone-cyclopentene] Adduct | ~550 | ~10-2 | Cyclopentanone derivative, Aldehyde, CO |

| Spiro[dioxolanone-epoxy-norbornane] Adduct | ~550 | ~10-2 | Chiral Epoxy Ketone, Aldehyde, CO |

Mechanisms of Aldehyde and Carbon Monoxide Elimination

The thermal fragmentation of 1,3-dioxolan-4-ones, such as this compound, is a notable reaction that proceeds with the elimination of an aldehyde and carbon monoxide. This process is frequently achieved through flash vacuum pyrolysis (FVP) and serves as a method for generating valuable synthetic intermediates. mdpi.com

The generally accepted mechanism for this fragmentation involves a concerted or stepwise process initiated by thermal energy. In the case of this compound, the reaction would be expected to proceed as follows:

Initial Ring Cleavage: The process is thought to begin with the cleavage of the O1-C2 and C4-C5 bonds of the dioxolanone ring. This step is the rate-determining step and is highly dependent on the substitution pattern of the ring.

Formation of Intermediates: This cleavage leads to the formation of a diradical or zwitterionic intermediate. The stability of this intermediate is crucial for the progression of the reaction.

Elimination of Carbon Monoxide: The ester linkage within the intermediate subsequently fragments, releasing a molecule of carbon monoxide (CO), a common process in the decarbonylation of organic molecules. wikipedia.org

Formation of Aldehyde and a Ketene Equivalent: The remaining fragment then rearranges to eliminate an aldehyde, in this case, 2-ethylpentanal, which corresponds to the R²CHO fragment from the general mechanism. mdpi.com This step can also be viewed as the fragmentation of the dioxolanone acting as a chiral ketene equivalent in certain contexts. nih.govnih.gov

This thermal fragmentation pathway has been utilized in the synthesis of complex molecules where the 1,3-dioxolan-4-one moiety acts as a chiral acyl anion equivalent. mdpi.comnih.gov The elimination of the aldehyde and CO from adducts of 1,3-dioxolan-4-ones has been shown to yield ketones and other valuable products. mdpi.comnih.gov

A generalized scheme for the thermal fragmentation of a 2-substituted-1,3-dioxolan-4-one is depicted below:

Scheme 1: General Mechanism of Thermal Fragmentation

| Step | Description | Products |

| 1 | Thermal cleavage of the 1,3-dioxolan-4-one ring | Diradical/Zwitterionic intermediate |

| 2 | Elimination of Carbon Monoxide | Intermediate fragment + CO |

| 3 | Rearrangement and Aldehyde Elimination | Ketene equivalent + Aldehyde (R²CHO) |

Insights from Pyrolysis Studies on Related Alkyl-Substituted 1,3-Dioxolane (B20135) Systems

Pyrolysis of alkyl 1,3-dioxolanes typically initiates with the cleavage of C-O or C-C bonds within the ring structure. osti.gov For a molecule like this compound, the presence of the heptan-3-yl substituent at the C2 position would influence the initial bond-breaking events.

Key findings from pyrolysis studies on related systems that can be extrapolated include:

Influence of Alkyl Substituent: The nature of the alkyl side-chain has a strong influence on the pyrolysis reaction mechanism and the distribution of products. osti.gov The heptan-3-yl group in the target molecule would likely undergo its own fragmentation reactions, leading to a complex mixture of smaller hydrocarbons.

Primary Decomposition Pathways: The initial decomposition of the 1,3-dioxolane ring is expected to produce key intermediates such as formaldehyde (CH₂O) and other oxygenated species. osti.gov At higher temperatures, these intermediates further decompose to form more stable molecules like carbon monoxide (CO), hydrogen (H₂), and methane (B114726) (CH₄). osti.gov

Formation of Soot Precursors: The pyrolysis of such compounds can also lead to the formation of larger hydrocarbon fragments, which are considered precursors to soot. The structure of the alkyl substituent plays a role in the sooting tendency of these molecules. osti.gov

The following table summarizes the major products observed in the pyrolysis of a generic 2-alkyl-1,3-dioxolane, which provides a model for the expected products from the pyrolysis of this compound, in addition to the specific elimination of 2-ethylpentanal and CO.

Table 1: Expected Pyrolysis Products of this compound Based on Related Systems

| Product Class | Specific Examples | Origin |

| Gases | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Hydrogen (H₂), Methane (CH₄) | Ring fragmentation and decomposition of intermediates osti.gov |

| Aldehydes | 2-Ethylpentanal, Formaldehyde (CH₂O) | Specific elimination from C2 mdpi.com, Ring decomposition osti.gov |

| Hydrocarbons | Ethene, Propene, Butene, etc. | Fragmentation of the heptan-3-yl side chain |

| Oxygenates | Acetaldehyde, Acetone | Secondary reactions of intermediates |

These studies on related systems provide a robust framework for predicting the thermal behavior of this compound. The combination of the specific aldehyde and CO elimination pathway with the general pyrolysis chemistry of alkyl-substituted dioxolanes offers a comprehensive picture of its advanced reaction mechanisms.

Analytical and Computational Methodologies in Dioxolanone Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to confirming the successful synthesis and determining the precise three-dimensional structure of dioxolanone compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR for structural elucidation and monomer conversion)

For dioxolanone derivatives, ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure. In a hypothetical analysis of 2-(Heptan-3-yl)-1,3-dioxolan-4-one , one would expect to observe characteristic signals for the protons and carbons of the dioxolanone ring and the heptan-3-yl substituent.

For instance, studies on similar compounds like 2,2,5-trimethyl-1,3-dioxolan-4-one (B3136373) show distinct chemical shifts that confirm the ring structure and the attached alkyl groups. mdpi.com 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning proton and carbon signals, especially for the complex heptan-3-yl group. In polymerization studies of other dioxolanones, ¹H NMR is also used to monitor the reaction progress by tracking the disappearance of monomer signals and the appearance of polymer signals. mdpi.comresearchgate.net

Hypothetical ¹H and ¹³C NMR Data for this compound

While no experimental data exists, a hypothetical data table is presented below for illustrative purposes, based on known values for similar structures.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Dioxolanone CH₂ (C5) | ~4.3-4.5 | ~65-70 |

| Dioxolanone C=O (C4) | - | ~170-175 |

| Dioxolanone CH (C2) | ~5.4-5.6 | ~100-105 |

| Heptyl CH (C3') | ~1.8-2.0 | ~40-45 |

| Heptyl CH₂ (C2', C4') | ~1.2-1.6 | ~25-35 |

| Heptyl CH₂ (C1', C5', C6') | ~1.2-1.6 | ~20-30 |

| Heptyl CH₃ (C7') | ~0.8-1.0 | ~10-15 |

| Heptyl CH₃ (on C2') | ~0.8-1.0 | ~10-15 |

Note: This table is for illustrative purposes only and is not based on experimental results.

Mass Spectrometry (MALDI-TOF, Electrospray Ionization Mass Spectrometry for molecular weight and structural analysis)

Mass spectrometry techniques are vital for determining the molecular weight and confirming the elemental composition of newly synthesized compounds. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed. For This compound , high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its molecular formula (C₁₀H₁₈O₃). acs.orgresearchgate.net

Fragmentation patterns observed in the mass spectrum can also offer structural information. Common fragmentation pathways for dioxolanones involve the cleavage of the alkyl substituent at C2 or the opening of the dioxolanone ring. whitman.edupressbooks.pub

X-ray Diffraction for Absolute Configuration and Crystal Structure Determination

For crystalline dioxolanone derivatives, single-crystal X-ray diffraction is the definitive method for determining the absolute configuration and detailed solid-state structure, including bond lengths, bond angles, and intermolecular interactions. mdpi.commdpi.com This technique has been used to confirm the stereochemistry of products from reactions involving chiral dioxolanones, which is crucial in asymmetric synthesis. mdpi.com If This compound were synthesized as a single enantiomer or diastereomer and could be crystallized, X-ray diffraction would be essential for its complete structural elucidation. researchgate.net

Computational Chemistry Approaches

Computational methods are increasingly used to complement experimental findings, providing insights into reaction mechanisms, reactivity, and selectivity that can be difficult to obtain through experiments alone.

Molecular Dynamics (MD) Simulations for Reaction Mechanism Elucidation (e.g., ReaxFF in related systems)

Molecular dynamics simulations can model the dynamic behavior of molecules over time, offering insights into reaction pathways and mechanisms. While no MD simulations have been reported for This compound , reactive force fields like ReaxFF have been used to study complex reaction mechanisms in related energetic materials, demonstrating the potential of this approach. rsc.org For dioxolanones, MD simulations could be used to explore the conformational landscape or to model the ring-opening polymerization process.

Quantum Chemical Calculations for Reactivity and Selectivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the reactivity and selectivity of molecules. longdom.org These calculations can determine optimized molecular geometries, vibrational frequencies (for comparison with IR spectra), and electronic properties like HOMO-LUMO energy gaps, which relate to chemical reactivity. For This compound , DFT calculations could predict the most likely sites for nucleophilic or electrophilic attack and help to rationalize its reactivity in various chemical transformations. Such studies have been performed on other dioxolane structures to understand their spectroscopic properties and reactivity. longdom.org

Future Research Directions and Perspectives for 2 Heptan 3 Yl 1,3 Dioxolan 4 One

Exploration of Novel Synthetic Pathways and Sustainable Feedstocks

The conventional synthesis of 1,3-dioxolan-4-ones involves the acid-catalyzed reaction of an α-hydroxy acid with an aldehyde or ketone. mdpi.comresearchgate.net For 2-(Heptan-3-yl)-1,3-dioxolan-4-one, this would typically involve the condensation of an α-hydroxy carboxylic acid with 3-heptanone. Future research should focus on optimizing this synthesis and exploring greener alternatives.

A primary objective is the development of synthetic routes that utilize sustainable and renewable feedstocks. researchgate.net This involves investigating bio-based sources for both the α-hydroxy acid and the ketone. For instance, lactic acid or glycolic acid, which can be derived from biomass fermentation, are potential green starting materials for the dioxolanone ring. Similarly, research into the production of "green" 3-heptanone from renewable sources like biomass-derived furfural or through fatty acid conversion pathways is a critical research avenue.

Furthermore, the exploration of novel catalytic systems could enhance the efficiency and sustainability of the synthesis. This includes the investigation of solid acid catalysts, enzymes, or Lewis acids to minimize waste and improve reaction conditions, potentially allowing for solvent-free reactions or the use of greener solvents.

Table 1: Potential Sustainable Feedstocks for Synthesis

| Reactant | Potential Sustainable Source | Research Focus |

| α-Hydroxy Acid | Fermentation of biomass (e.g., for lactic acid) | Optimization of fermentation and purification processes. |

| 3-Heptanone | Catalytic conversion of biomass-derived platform chemicals (e.g., furfural, levulinic acid). | Development of selective catalytic routes to produce mid-chain ketones. |

In-depth Mechanistic Studies of Reactions involving Bulky Alkyl Substituents

The heptan-3-yl group is a significant bulky alkyl substituent that is expected to exert considerable steric hindrance and influence the electronic environment of the 1,3-dioxolan-4-one (B8650053) ring. This unique feature necessitates in-depth mechanistic studies to understand its impact on reactivity and stereoselectivity. Chiral 1,3-dioxolan-4-ones have proven valuable in asymmetric synthesis, and understanding the role of bulky substituents is crucial for their application. mdpi.comnih.gov

Future investigations should focus on classic reactions involving the dioxolanone ring, such as enolate formation followed by alkylation, Michael additions, and Diels-Alder reactions. mdpi.comresearchgate.net The key research questions would be:

How does the steric bulk of the heptan-3-yl group affect the facial selectivity of electrophilic attack on the corresponding enolate?

What is the influence of this substituent on the kinetics and thermodynamics of cycloaddition reactions?

Does the bulky group favor specific reaction pathways or lead to unexpected side products due to steric crowding?

Studies combining kinetic analysis, isotopic labeling, and computational chemistry will be essential to elucidate these mechanisms. The insights gained will be crucial for designing stereoselective syntheses and predicting the outcomes of reactions involving this and similar sterically demanding dioxolanones. researchgate.netscispace.com

Expansion of Polymerization Applications and Material Property Engineering

1,3-Dioxolan-4-ones are valuable monomers for the synthesis of biodegradable aliphatic polyesters through ring-opening polymerization (ROP). researchgate.net The incorporation of the heptan-3-yl substituent offers a promising strategy for engineering the properties of these polymers. The long alkyl chain is expected to increase the hydrophobicity and potentially lower the glass transition temperature of the resulting polyester (B1180765).

Future research should systematically explore the homopolymerization of this compound and its copolymerization with other cyclic ester monomers like lactide or caprolactone. researchgate.net This would allow for the creation of a new family of biodegradable polymers with tailored properties.

Table 2: Projected Influence of Heptan-3-yl Group on Polymer Properties

| Polymer Property | Expected Effect of Incorporation | Rationale |

| Hydrophobicity | Increase | The non-polar heptyl side chain will reduce water affinity. |

| Glass Transition (Tg) | Decrease | The bulky, flexible side chain can increase free volume and chain mobility. |

| Crystallinity | Decrease | The sterically demanding group may disrupt polymer chain packing. |

| Degradation Rate | Potentially Slower | Increased hydrophobicity could slow the rate of hydrolytic degradation. |

A comprehensive research program would involve synthesizing a range of copolymers with varying monomer ratios and characterizing their thermal properties (DSC, TGA), mechanical properties (tensile testing), and degradation profiles. This would pave the way for developing new sustainable materials for applications ranging from packaging films to biomedical devices. The development of ultra-high-molecular-weight polymers from dioxolane derivatives has shown promise for enhancing mechanical performance, a strategy that could be applied here. escholarship.org

Advanced Computational Modeling to Predict and Optimize Reactivity

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, offering insights that can guide experimental work. For this compound, advanced computational modeling will be indispensable for accelerating research and development.

Future work should employ methods like Density Functional Theory (DFT) to model reaction pathways and transition states for reactions involving the dioxolanone. scispace.com This can help rationalize the stereochemical outcomes observed in mechanistic studies and predict the feasibility of new synthetic transformations.

Furthermore, molecular dynamics (MD) simulations, particularly using reactive force fields like ReaxFF, can be used to model the pyrolysis and polymerization of this monomer. researchgate.net Such simulations can provide detailed insights into thermal decomposition mechanisms and the dynamics of polymer chain growth. This predictive capability is invaluable for optimizing polymerization conditions and understanding the thermal stability of the resulting materials. By modeling the interactions between polymer chains, computational approaches can also help predict material properties like miscibility in blends and solubility, thereby guiding the design of new functional materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Heptan-3-yl)-1,3-dioxolan-4-one, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via cyclization reactions involving β-chlorolactic acid and ketones, followed by dehydrochlorination. Alternative routes include acid-catalyzed condensation of 4-hydroxy-2-butanone with ethylene glycol derivatives (e.g., heptan-3-ol) under controlled temperatures (60–80°C) to form the dioxolane ring . Optimization involves adjusting catalyst strength (e.g., p-toluenesulfonic acid vs. Lewis acids) and solvent polarity to maximize yield (typically 60–75%).

- Key Parameters :

| Parameter | Range |

|---|---|

| Reaction Temperature | 60–80°C |

| Catalyst Loading | 1–5 mol% |

| Yield | 60–75% |

Q. How is this compound characterized structurally?

- Analytical Techniques :

- NMR : H NMR (δ 1.2–1.6 ppm for heptyl chain; δ 4.8–5.2 ppm for dioxolane protons) and C NMR (δ 70–80 ppm for oxygenated carbons) .

- IR : Strong absorption at 1750–1780 cm (C=O stretch) and 1100–1250 cm (C-O-C stretching) .

- Mass Spectrometry : Exact mass calculated as 200.1522 (CHO) with fragmentation patterns confirming the dioxolane ring .

Q. What are the stability profiles of this compound under varying storage conditions?

- Findings : The compound is hygroscopic and prone to hydrolysis in acidic or basic environments. Stability studies recommend storage at –20°C in anhydrous solvents (e.g., THF or DCM) with molecular sieves. Thermal gravimetric analysis (TGA) shows decomposition onset at 150°C .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodology : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric cyclization reactions. Enantiomeric excess (ee) is monitored via chiral HPLC (e.g., Chiralpak AD-H column) or F NMR with chiral derivatizing agents. Reported ee values reach 85–90% under optimized conditions .

Q. What mechanistic insights explain the reactivity of the dioxolane ring in cross-coupling reactions?

- Data : The ring undergoes ring-opening under nucleophilic attack (e.g., Grignard reagents), forming alkylated intermediates. DFT calculations suggest transition-state stabilization via hydrogen bonding between the carbonyl oxygen and nucleophile .

Q. How does this compound interact with biological targets?

- Toxicity & Activity : Structural analogs (e.g., 5,5-diphenyl-1,3-dioxolan-4-one derivatives) show LD values of 35 mg/kg (mice, IV) and antispasmodic activity via calcium channel modulation . For this compound, in vitro assays (e.g., HEK293 cell lines) are recommended to assess membrane permeability and target engagement .

Q. What computational models predict the compound’s solubility and partition coefficients?

- Approach : Use COSMO-RS or Hansen solubility parameters with molecular dynamics simulations. Predicted logP (2.8 ± 0.3) aligns with experimental shake-flask measurements (logP = 2.6) .

Data Contradictions & Reproducibility

Q. Why do reported yields for synthetic routes vary across studies?

- Analysis : Discrepancies arise from differences in catalyst purity, solvent drying methods, and heptan-3-ol isomer ratios. Reproducibility improves with strict control of anhydrous conditions and use of freshly distilled reagents .

Interdisciplinary Applications

Q. How is this compound utilized in polymer science or drug delivery systems?

- Case Study : The dioxolane ring serves as a hydrolyzable linker in prodrugs. For example, conjugation with anticancer agents via ester bonds enables pH-sensitive release in tumor microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.